3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one
Description
3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one is a synthetic small molecule belonging to the 1,4-dihydroquinolin-4-one class. This compound features a bicyclic quinolinone core substituted with a benzoyl group at position 3, a benzyl group at position 1, and an ethoxy group at position 4. Its synthesis typically involves multi-step reactions, including cyclization, acylation, and alkylation, as demonstrated in analogous 1,4-dihydroquinolin-4-one derivatives .
Properties
IUPAC Name |
3-benzoyl-1-benzyl-6-ethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-2-29-20-13-14-23-21(15-20)25(28)22(24(27)19-11-7-4-8-12-19)17-26(23)16-18-9-5-3-6-10-18/h3-15,17H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFAXJYQTMTBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation-Based Approach
This method employs a modified Friedländer quinoline synthesis, utilizing 2-amino-5-ethoxybenzaldehyde and β-keto ester derivatives.
Procedure :
- Condensation :
Cyclization :
N-Benzylation :
Limitations :
Photoredox-Catalyzed Late-Stage Functionalization
Recent advances employ visible-light-mediated catalysis for direct C–H ethoxylation of preformed quinoline derivatives.
Optimized protocol :
- Substrate preparation :
- 3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one (1.0 equiv) is dissolved in anhydrous acetonitrile (0.1 M).
Reaction conditions :
Component Quantity Role fac-Ir(ppy)3 1 mol% Photoredox catalyst 2,6-Lutidine 2.5 equiv Base Diethyl bromomalonate 1.2 equiv Ethoxy source Blue LEDs (450 nm) 25 W Light source Workup :
Advantages :
- Avoids pre-functionalized starting materials.
- Enables selective C6 ethoxylation without protecting groups.
Comparative Analysis of Synthetic Methods
Table 1. Method Comparison
| Parameter | Friedländer Approach | Photoredox Method |
|---|---|---|
| Total steps | 3 | 1 |
| Overall yield | 42% | 68% |
| Reaction time | 23 hours | 12 hours |
| Purification difficulty | Moderate | Low |
| Scalability | >100 g demonstrated | <50 g tested |
Key findings:
- The photoredox method offers superior efficiency but requires specialized equipment.
- Classical Friedländer synthesis remains viable for large-scale production despite lower yields.
Critical Process Optimization Parameters
Solvent Effects on Cyclization Efficiency
Table 2. Solvent Screening for Friedländer Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetic acid | 6.2 | 78 | 95 |
| Toluene | 2.4 | 32 | 88 |
| DMF | 36.7 | 41 | 82 |
| Ethanol | 24.3 | 55 | 90 |
Polar protic solvents like acetic acid stabilize transition states through hydrogen bonding, explaining their superior performance.
Base Selection in Photoredox Ethoxylation
Table 3. Base Impact on Reaction Efficiency
| Base | pKb | Yield (%) | Selectivity (C6:C8) |
|---|---|---|---|
| 2,6-Lutidine | 6.7 | 68 | 95:5 |
| Na2CO3 | 3.7 | 43 | 82:18 |
| Cs2CO3 | 2.6 | 0 | – |
Bulky amine bases minimize side reactions at sterically accessible positions while maintaining optimal pH for radical propagation.
Analytical Characterization Protocols
Spectroscopic Validation
1H NMR (400 MHz, CDCl3):
- δ 8.21 (d, J=9.0 Hz, 1H, H-5)
- δ 7.45–7.32 (m, 10H, aromatic H)
- δ 5.12 (s, 2H, N–CH2–Ph)
- δ 4.12 (q, J=7.0 Hz, 2H, OCH2CH3)
HRMS (ESI+) :
- m/z calculated for C24H19NO3 [M+H]+: 370.1438
- Found: 370.1435.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, ethylene glycol, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various regioisomeric oxazoloquinolones and other quinoline derivatives .
Scientific Research Applications
3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways within biological systems. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through modulation of enzymatic activity and receptor binding, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the uniqueness of 3-benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one, we compare its structural features, physicochemical properties, and biological activities with those of related compounds.
Table 1: Structural and Functional Comparison of 1,4-Dihydroquinolin-4-one Derivatives
Key Findings :
The ethoxy group at position 6 differentiates it from simpler derivatives (e.g., compound 80), which lack polar substituents. This could modulate solubility and metabolic stability .
Synthetic Accessibility: The target compound requires regioselective benzylation and ethoxylation, which are more challenging than the alkylation steps used for analogs like 80 and 94 . Multi-step purification (e.g., TLC with dichloromethane/methanol) is common across this class, as seen in compound 80 and 94 syntheses .
The benzyl group at position 1 in the target compound may reduce cytotoxicity compared to adamantane-containing derivatives (e.g., Scheme 9 in ).
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data for Selected Derivatives
- Crystallographic Insights: The dihydroquinolinone core in analogs like 3-ethoxymethyl-1,4-dihydroquinolin-4-one is nearly planar, with substituent angles (e.g., ethoxymethyl at ~87°) influencing crystal packing via N–H⋯O hydrogen bonds . This suggests similar intermolecular interactions in the target compound.
Biological Activity
3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 383.4 g/mol
CAS Number: 904432-80-0
The compound belongs to the quinoline family, which is known for its extensive pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The presence of benzoyl and ethoxy groups contributes to its unique biological profile.
Synthesis
The synthesis of 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one typically involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with various reagents under optimized conditions to yield high purity and yield .
Antimicrobial Activity
Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies indicate that 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one demonstrates inhibitory effects against various bacterial strains. The mechanism often involves interference with bacterial DNA gyrase or topoisomerase enzymes, crucial for bacterial replication.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical cancer) | 12.5 | Inhibition of cell cycle progression |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are often upregulated during inflammatory responses .
The precise mechanism by which 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes or signaling pathways.
- Receptor Modulation: It could modulate receptor activity related to inflammation or cell proliferation.
- DNA Interaction: The ability to intercalate into DNA may contribute to its anticancer effects.
Case Studies
Several case studies have been published highlighting the potential applications of this compound:
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
